2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the benzyl and sulfanyl groups. The final step involves the acylation of the quinazolinone derivative with 3-chloro-4-(morpholin-4-yl)phenyl acetic acid.
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Introduction of Benzyl and Sulfanyl Groups: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the sulfanyl group can be added using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as kinases or G-protein-coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid
- **Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- **tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
Uniqueness
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the chloro substituent enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H25ClN4O3S |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C27H25ClN4O3S/c28-22-16-20(10-11-24(22)31-12-14-35-15-13-31)29-25(33)18-36-27-30-23-9-5-4-8-21(23)26(34)32(27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2,(H,29,33) |
InChI Key |
BNTURALPIRFRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)Cl |
Origin of Product |
United States |
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